molecular formula C22H35NO4 B072703 4-Nitrophenyl palmitate CAS No. 1492-30-4

4-Nitrophenyl palmitate

Cat. No.: B072703
CAS No.: 1492-30-4
M. Wt: 377.5 g/mol
InChI Key: LVZSQWIWCANHPF-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-Nitrophenyl Palmitate is widely used in scientific research, particularly in the fields of biochemistry and enzymology. It serves as a substrate for lipase and esterase assays, allowing researchers to study the activity and kinetics of these enzymes. Additionally, it is used in the characterization of various bacterial and mammalian lipases, including those from Burkholderia and porcine pancreas .

Mechanism of Action

Safety and Hazards

4-Nitrophenyl palmitate may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of contamination, personnel should be evacuated to safe areas .

Future Directions

The use of lipases in analytical chemistry, where it can serve as a part of biosensors or bioassays, is an application of growing interest and has become another important use . The hydrolysis of 4-nitrophenyl palmitate providing 4-nitrophenol and palmitate has been described in the same paper . The high activity of lipase can be found in yeast and it can be used for technological purposes .

Preparation Methods

4-Nitrophenyl Palmitate can be synthesized through the esterification of palmitic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Chemical Reactions Analysis

4-Nitrophenyl Palmitate primarily undergoes hydrolysis reactions catalyzed by lipases. The hydrolysis results in the formation of 4-nitrophenol and palmitic acid. This reaction is commonly used in spectrophotometric assays to measure lipase activity, as the release of 4-nitrophenol can be quantified by its absorbance at 410 nm .

Comparison with Similar Compounds

4-Nitrophenyl Palmitate is similar to other nitrophenyl esters such as 4-nitrophenyl acetate and 4-nitrophenyl butyrate. its long-chain fatty acid moiety (palmitate) makes it more suitable for studying lipases that act on long-chain fatty acids. This distinguishes it from shorter-chain nitrophenyl esters, which may be more appropriate for studying esterases with different substrate specificities .

References

Properties

IUPAC Name

(4-nitrophenyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZSQWIWCANHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164193
Record name 4-Nitrophenyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492-30-4
Record name p-Nitrophenyl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1492-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 5.0 g of para-nitrophenol in 60 ml of chloroform+ ether (1:1) are added while cooling with ice first 9.4 g of palmitoyl chloride and then 5.0 ml of triethylamine. After having been refluxed for 2 hours, the batch is dissolved in ethyl acetate, and the organic phase is washed with 0.5N-potassium carbonate and water, dried over sodium sulfate and evaporated. On crystallization from ether+petroleum ether, lamellae are obtained which melt at 64°- 65° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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